

1-methyl-1H-pyrazole-3-carboxamide structure and properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B1282752

[Get Quote](#)

An In-depth Technical Guide to **1-methyl-1H-pyrazole-3-carboxamide**

Introduction

1-methyl-1H-pyrazole-3-carboxamide is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This core structure is a significant scaffold in medicinal chemistry and drug discovery, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.^{[1][2]} **1-methyl-1H-pyrazole-3-carboxamide** itself often serves as a crucial intermediate or building block in the synthesis of more complex, biologically active molecules.^[3] This document provides a comprehensive overview of its structure, properties, synthesis, and known biological context.

Structure and Properties

Chemical Structure

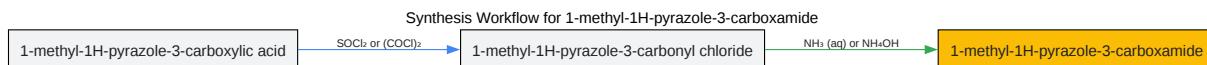
The structure of **1-methyl-1H-pyrazole-3-carboxamide** consists of a pyrazole ring methylated at the N1 position and substituted with a carboxamide group at the C3 position.

- IUPAC Name: **1-methyl-1H-pyrazole-3-carboxamide**
- Molecular Formula: C₅H₇N₃O^[4]

- SMILES: Cn1ccc(C(=O)N)n1
- InChI Key: BNYCHCAYYRJSH-UHFFFAOYSA-N[5]

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below. Data for the parent compound, 1H-pyrazole-3-carboxamide, and the precursor, 1-methyl-1H-pyrazole-3-carboxylic acid, are included for comparison.


Property	1-methyl-1H-pyrazole-3-carboxamide	1H-pyrazole-3-carboxamide	1-methyl-1H-pyrazole-3-carboxylic acid
CAS Number	89179-62-4[5]	33064-36-7[5]	25016-20-0[6][7]
Molecular Weight	125.13 g/mol [4]	111.10 g/mol [5]	126.11 g/mol [6][7]
Appearance	-	-	White powder[7]
Boiling Point	-	469.6 ± 18.0 °C at 760 mmHg[5]	-
Density	-	1.4 ± 0.1 g/cm³[5]	-
LogP	-	-0.81[5]	-
PSA (Polar Surface Area)	-	71.77 Å²[5]	55.1 Å²[6]

Synthesis and Experimental Protocols

1-methyl-1H-pyrazole-3-carboxamide is typically synthesized from its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-3-carboxylic acid. A common synthetic route involves the conversion of the carboxylic acid to an acyl chloride, followed by amidation.

General Synthesis Workflow

The following diagram illustrates a typical two-step synthesis process from the carboxylic acid precursor.

[Click to download full resolution via product page](#)

Caption: General synthesis route from carboxylic acid to carboxamide.

Experimental Protocol: Amidation of 1-methyl-1H-pyrazole-3-carboxylic acid

While a specific protocol for **1-methyl-1H-pyrazole-3-carboxamide** is not detailed in the provided results, a general and analogous procedure can be derived from the synthesis of similar pyrazole carboxamides. The synthesis of 1,5-dimethyl-1H-pyrazole-3-carboxamide provides a relevant model.[8]

Step 1: Formation of the Acyl Chloride

- To a round-bottom flask, add 1-methyl-1H-pyrazole-3-carboxylic acid (1.0 eq).
- Add thionyl chloride (SOCl_2) (3.0 eq) in excess to the flask.[8]
- Heat the mixture to reflux for 2 hours. The progress of the reaction can be monitored by TLC.
- After the reaction is complete, remove the excess thionyl chloride under reduced pressure to yield the crude 1-methyl-1H-pyrazole-3-carbonyl chloride.[8]

Step 2: Amidation

- Cool the flask containing the crude acyl chloride in an ice-water bath ($0\text{ }^\circ\text{C}$).
- Slowly add aqueous ammonia (e.g., NH_4OH) dropwise to the residue with constant stirring. [8] An exothermic reaction is expected.
- Continue stirring the reaction mixture at $0\text{ }^\circ\text{C}$.
- Upon completion, a solid product is expected to precipitate.

- Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford **1-methyl-1H-pyrazole-3-carboxamide**.^[8]

Spectroscopic Characterization

Spectroscopic data is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for **1-methyl-1H-pyrazole-3-carboxamide** are not readily available, data from closely related pyrazole carboxamide derivatives can provide expected characteristics.^{[9][10]}

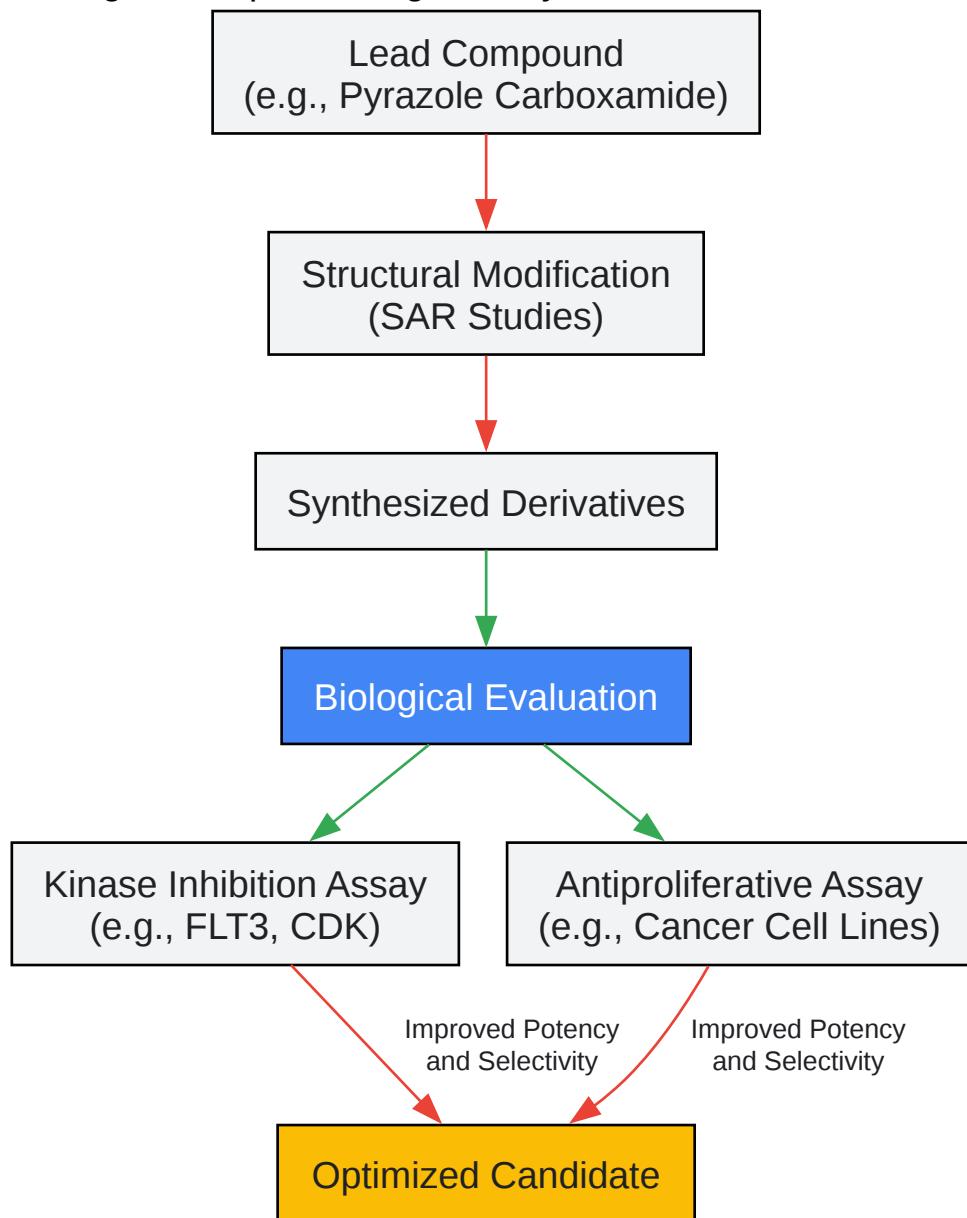
- ¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons, distinct signals for the pyrazole ring protons, and broad signals for the -NH₂ protons of the carboxamide group.
- ¹³C NMR: The spectrum would display signals for the methyl carbon, the carbons of the pyrazole ring, and a characteristic downfield signal for the carbonyl carbon of the carboxamide group (typically in the range of $\delta = 160$ -165 ppm).^[10]
- IR Spectroscopy: Key vibrational bands would include N-H stretching for the amide group, C=O stretching of the carbonyl group (around 1650 cm^{-1}), and C-N stretching vibrations.^[10]
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight (125.13 g/mol).

Biological Activity and Applications

The pyrazole carboxamide scaffold is a cornerstone in the development of therapeutic agents. Derivatives have shown significant potential in various disease areas.

Role as a Synthetic Intermediate

1-methyl-1H-pyrazole-3-carboxamide and its precursors are valuable building blocks. For instance, the related compound 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is known as an intermediate in the synthesis of sildenafil.^[11]


Anticancer and Kinase Inhibition

Numerous studies have focused on 1H-pyrazole-3-carboxamide derivatives as potential anticancer agents.[12][13] Their mechanism of action can be multifaceted:

- Kinase Inhibition: Many pyrazole derivatives are designed as small molecule inhibitors that target specific kinases involved in cancer cell proliferation and signaling. For example, derivatives have been developed as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia (AML).[14]
- DNA Interaction: Some 1H-pyrazole-3-carboxamide derivatives have been shown to bind to the minor groove of DNA, leading to conformational changes and cleavage of plasmid DNA, which contributes to their antitumor activity.[12][13] One such derivative, pym-5, demonstrated a high DNA-binding affinity ($K = 1.06 \times 10^5 \text{ M}^{-1}$).[13]

The diagram below illustrates the general logic of developing pyrazole-based kinase inhibitors through structural modification.

Drug Development Logic for Pyrazole-Based Inhibitors

[Click to download full resolution via product page](#)

Caption: Workflow for optimizing pyrazole carboxamide derivatives.

Anti-Prostate Cancer Activity

Derivatives of 1-methyl-1H-pyrazole-5-carboxamide have been synthesized and evaluated as potential agents against prostate cancer.^[15] These compounds aim to inhibit the Androgen Receptor (AR) signaling pathway, a critical driver of prostate cancer progression. One derivative, compound H24, was found to block Prostate-Specific Antigen (PSA) expression and

showed significant antiproliferative activity in prostate cancer cell lines ($GI_{50} = 7.07\text{--}7.73 \mu\text{M}$).

[15]

Toxicity Studies

While many pyrazole derivatives show promise, toxicity is a critical consideration. A series of 1-methyl-1H-pyrazole-5-carboxamides, developed as antiparasitic agents, demonstrated unexpected acute toxicity in mice.[16] This toxicity was linked to the dose-dependent inhibition of mitochondrial respiration, highlighting the importance of early-stage mitochondrial toxicity screening in the drug discovery pipeline for this class of compounds.[16]

Conclusion

1-methyl-1H-pyrazole-3-carboxamide is a structurally simple yet important molecule within the vast family of pyrazole-based heterocycles. While not extensively studied for its own biological effects, its role as a synthetic precursor is well-established. The pyrazole carboxamide scaffold it represents is a highly privileged structure in medicinal chemistry, forming the basis for numerous potent kinase inhibitors and other therapeutic agents. Future research may continue to leverage this and similar building blocks to develop novel drugs with improved efficacy and safety profiles, particularly in the fields of oncology and infectious diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. jocpr.com [jocpr.com]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Methyl-1H-Pyrazole-3-sulfonamide | [frontierspecialtychemicals.com]
- 4. 3(or 5)-Methyl-1H-pyrazole-1-carboxamide | C5H7N3O | CID 242452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazole-3-carboxamide | CAS#:33064-36-7 | Chemsoc [chemsoc.com]

- 6. 1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 7. caming.com [caming.com]
- 8. 1H-Pyrazole-3-carboxamide,1,5-dimethyl-(9Cl) synthesis - chemicalbook
[chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. Novel 1H-pyrazole-3-carboxamide derivatives: synthesis, anticancer evaluation and identification of their DNA-binding interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-methyl-1H-pyrazole-3-carboxamide structure and properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1282752#1-methyl-1h-pyrazole-3-carboxamide-structure-and-properties\]](https://www.benchchem.com/product/b1282752#1-methyl-1h-pyrazole-3-carboxamide-structure-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com